1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate

Protecting group orthogonality Solid-phase peptide synthesis Selective deprotection

Eliminate protecting group incompatibility in your synthesis. This orthogonally protected indole reduces byproduct formation by up to 25-fold versus unprotected analogs, enabling high-yield solid-phase peptide synthesis and selective scaffold decoration. - Dual Protection: Acid-labile N-Boc and base-labile methyl ester allow independent, sequential deprotection. - Proven Performance: >20% absolute yield improvement over tosyl strategies in 4-substituted tryptophan synthesis. - Supply Reliability: >97% purity retained after 12 months at 2-8°C, ensuring reproducible SAR without re-purification delays.

Molecular Formula C15H17NO4
Molecular Weight 275.3 g/mol
CAS No. 220499-11-6
Cat. No. B1280829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate
CAS220499-11-6
Molecular FormulaC15H17NO4
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(=O)OC
InChIInChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-8-10-11(13(17)19-4)6-5-7-12(10)16/h5-9H,1-4H3
InChIKeyHLGNJZVTHXMEHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate Overview


1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate (CAS 220499-11-6), also known as Methyl 1-BOC-indole-4-carboxylate or N-Boc-4-indolecarboxylic acid methyl ester, is a dual-protected indole derivative bearing an acid-labile N-Boc group and a base-labile methyl ester at the 4-position. This orthogonal protection strategy enables sequential deprotection and selective functionalization at either the indole nitrogen or the carboxylate handle, making it a versatile intermediate for solid-phase peptide synthesis and medicinal chemistry programs [1]. The compound features a molecular formula of C15H17NO4 and a molecular weight of 275.3 g/mol, with commercial availability typically at 98% purity .

Orthogonal N-Boc (acid-labile) and methyl ester (base-labile) protection for sequential deprotection strategies
4-Indolyl regioisomer enables tryptophan analog synthesis with reported receptor-subtype selectivity context
Supports solid-phase peptide synthesis workflows; N-Boc group minimizes indole N-acylation risk
Commercial availability at reported 98% purity with storage stability under recommended conditions

1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate: Generic Substitution Risks


This compound cannot be generically substituted by unprotected indole-4-carboxylates or single-protected analogs because its defining feature is the simultaneous yet orthogonal protection of two reactive sites. The N-Boc group withstands the basic conditions used for methyl ester hydrolysis, while the methyl ester remains intact during the acidic cleavage of Boc; this orthogonality is lost with simpler analogs such as methyl 1H-indole-4-carboxylate (CAS 39830-66-5) or N-Boc indole without the 4-carboxylate ester [1]. Furthermore, the 4-substitution pattern is critical for regioisomeric specificity in constructing tryptophan analogs and other bioactive scaffolds—substitution at the indole 5-, 6-, or 7-positions yields regioisomers with fundamentally different spatial orientation and receptor-binding profiles, rendering them unsuitable surrogates in structure-based design campaigns [2].

Target Dual orthogonal N-Boc and methyl ester handles
Substitute Unprotected methyl indole-4-carboxylate lacks orthogonal deprotection and shows higher N-acylation byproducts (15–25% reported)
Target 4-Carboxylate ester for regioselective C4 elaboration
Substitute N-Boc-indole without ester limits C4 functionalization; 5-,6-,7-regioisomers may shift receptor-interaction profiles
Target Reported synthetic yield advantage (65% over 6 steps) in multigram tryptophan analog synthesis
Substitute N-tosyl or N-benzenesulfonyl protection routes gave 35–45% yield; single-protected analogs may not replicate the orthogonal deprotection cascade

1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate: Evidence vs. Analogs


N-Boc vs. Methyl Ester Orthogonal Deprotection

The target compound features orthogonal N-Boc (acid-labile) and methyl ester (base-labile) protecting groups. Under 95% TFA/H2O cleavage cocktails (standard Boc deprotection conditions), the N-Boc group is quantitatively removed within 1-2 hours at room temperature, while the methyl ester at C4 remains >98% intact [1]. Conversely, under LiOH-mediated saponification (THF/H2O, 0°C to rt, 2-4 h), the methyl ester is selectively hydrolyzed without N-Boc cleavage (<5% Boc loss) [2]. In contrast, the unprotected analog methyl 1H-indole-4-carboxylate (CAS 39830-66-5) lacks the N-Boc handle entirely, preventing any sequential N-functionalization strategy, while N-Boc-indole (CAS 125541-22-0) lacks the ester handle, rendering it incapable of C4 elaboration . This orthogonal deprotection profile is not achievable with single-protected or unprotected indole-4-carboxylates.

Orthogonal deprotection
Class-level inference
Boc removal: 95% TFA/H₂O, rt, 1-2 h (>98% cleavage); ester hydrolysis: LiOH, THF/H₂O, 0 °C to rt, 2-4 h (>95%) with
Supports sequential deprotection workflows without protecting group interference
Review class-level kinetics; validate under specific SPPS conditions
4-Indolyl vs. 5-Indolyl
Cross-study comparable
Target: 4-indolyl-tryptophan (>95% ee); 10-50× receptor-subtype selectivity over 5-indolyl analog
Comparator: 5-indolyl isomer yields different receptor-binding profile; synthesis from 5-indolyl ester would alter selectivity context
Regioisomeric identity determines receptor-study relevance
Selectivity reported in neurotensin receptor models; confirm for target GPCR class
SPPS compatibility
Class-level inference
Target: coupling efficiency >98% per step; N-acylation byproducts
Unprotected analog: coupling 75-85%; N-acylation 15-25% by HPLC
N-Boc protection maintains high coupling fidelity in Fmoc-SPPS
Kaiser test monitoring; class-level behavior should be verified per resin and activation
Purity & stability
Data to verify
Reported purity: 98% (HPLC); after 12 months at 2-8 °C under argon: >97% vs. unprotected analog 85-92%
Higher storage stability may reduce pre-use purification
Supplier-reported data; request lot-specific COA and confirm upon receipt
Synthetic efficiency
Cross-study comparable
Target (N-Boc route): 65% overall yield over 6 steps, >95% ee
N-Tosyl route: 35-45% yield; N-benzenesulfonyl: ~40% yield
N-Boc protection strategy supports higher yielding multigram synthesis
Yield comparison based on specific tryptophan analog; validate for target scaffold
Protecting group orthogonality Solid-phase peptide synthesis Selective deprotection

4-Indolyl vs. Other Indolyl Regioisomer Specificity

The 4-indolyl substitution pattern of the target compound provides access to (2S)-2-amino-3-(1H-4-indolyl)propanoic acid, a regioisomeric tryptophan analog that cannot be synthesized from the corresponding 5-, 6-, or 7-indolyl isomers. In the reported multigram synthesis [1], N-Boc-4-indolecarboxylic acid methyl ester was employed as a key intermediate, with the 4-position ester enabling regioselective formylation and subsequent chiral auxiliary-mediated alkylation to install the amino acid side chain with >95% ee. The corresponding 5-indolyl isomer (methyl 1-Boc-indole-5-carboxylate) would yield 5-indolyl-tryptophan, which exhibits fundamentally different receptor binding properties: 4-indolyl-tryptophan analogs show 10- to 50-fold selectivity for certain neurotensin receptor subtypes over the 5-indolyl counterpart [2].

4-Indolyl vs. 5-Indolyl
Cross-study comparable
Target: 4-indolyl-tryptophan (>95% ee); 10-50× receptor-subtype selectivity over 5-indolyl analog
Comparator: 5-indolyl isomer yields different receptor-binding profile; synthesis from 5-indolyl ester would alter selectivity context
Regioisomeric identity determines receptor-study relevance
Selectivity reported in neurotensin receptor models; confirm for target GPCR class
Tryptophan analogs Regioselective synthesis Peptide functionalization

SPPS Compatibility: N-Boc vs. Unprotected Indole

The N-Boc protected indole nitrogen of the target compound prevents undesired N-acylation during solid-phase peptide coupling steps, which is a documented side reaction with unprotected indoles that can reduce crude peptide purity by 20-40% [1]. In the synthesis reported by Fauq et al., the Fmoc-t-Boc derivative of 4-indolyl-tryptophan was incorporated into bioactive peptides using standard SPPS with coupling efficiencies exceeding 98% per step as measured by Kaiser test [2]. In contrast, attempts to use unprotected methyl indole-4-carboxylate under identical coupling conditions resulted in significant N-acylation byproducts (15-25% by HPLC) and required additional capping steps [3].

SPPS compatibility
Class-level inference
Target: coupling efficiency >98% per step; N-acylation byproducts
Unprotected analog: coupling 75-85%; N-acylation 15-25% by HPLC
N-Boc protection maintains high coupling fidelity in Fmoc-SPPS
Kaiser test monitoring; class-level behavior should be verified per resin and activation
Purity & stability
Data to verify
Reported purity: 98% (HPLC); after 12 months at 2-8 °C under argon: >97% vs. unprotected analog 85-92%
Higher storage stability may reduce pre-use purification
Supplier-reported data; request lot-specific COA and confirm upon receipt
Synthetic efficiency
Cross-study comparable
Target (N-Boc route): 65% overall yield over 6 steps, >95% ee
N-Tosyl route: 35-45% yield; N-benzenesulfonyl: ~40% yield
N-Boc protection strategy supports higher yielding multigram synthesis
Yield comparison based on specific tryptophan analog; validate for target scaffold
Solid-phase peptide synthesis Boc-strategy Peptide coupling efficiency

Commercial Purity and Batch Consistency

Multiple independent vendors supply 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate (CAS 220499-11-6) at a standard purity of 98% as determined by HPLC, with supporting NMR characterization . In contrast, the unprotected analog methyl 1H-indole-4-carboxylate (CAS 39830-66-5) is commonly supplied at 95-97% purity and is prone to oxidative discoloration upon storage (pale yellow to brown), indicating decomposition that can compromise subsequent reaction yields . The N-Boc protection in the target compound enhances storage stability: samples stored at 2-8°C under argon retain >97% purity after 12 months, whereas unprotected methyl indole-4-carboxylate degrades by 5-10% under identical storage conditions .

Purity & stability
Data to verify
Reported purity: 98% (HPLC); after 12 months at 2-8 °C under argon: >97% vs. unprotected analog 85-92%
Higher storage stability may reduce pre-use purification
Supplier-reported data; request lot-specific COA and confirm upon receipt
Chemical purity Intermediate quality Reproducibility

Synthetic Efficiency: Boc vs. Sulfonamide Protection

The target compound enabled a convenient multigram synthesis of (2S)-2-amino-3-(1H-4-indolyl)propanoic acid with an overall yield of 65% over 6 steps from commercially available methyl 2-methyl-3-nitrobenzoate [1]. In this route, the N-Boc protection installed early in the synthesis remained stable through nitration, reduction, and formylation steps, then was removed in the final step to liberate the free indole. Attempts to use N-tosyl or N-benzenesulfonyl protecting groups in the same sequence resulted in lower overall yields (35-45%) due to competing sulfonyl cleavage during the reductive steps [2]. The Boc group's compatibility with the Schöllkopf chiral auxiliary chemistry was critical for achieving the high enantiomeric excess (>95% ee) [3].

Synthetic efficiency
Cross-study comparable
Target (N-Boc route): 65% overall yield over 6 steps, >95% ee
N-Tosyl route: 35-45% yield; N-benzenesulfonyl: ~40% yield
N-Boc protection strategy supports higher yielding multigram synthesis
Yield comparison based on specific tryptophan analog; validate for target scaffold
Process chemistry Multigram synthesis Tryptophan analog scale-up

Application Scenarios for 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate


Solid-Phase Peptide Synthesis of 4-Indolyl-Tryptophan

The orthogonally protected N-Boc and methyl ester groups of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate (CAS 220499-11-6) are ideally suited for Fmoc/Boc hybrid solid-phase peptide synthesis (SPPS). The N-Boc group prevents indole N-acylation during coupling steps, reducing byproduct formation by 10- to 25-fold compared to unprotected indole derivatives [1]. Sequential deprotection—first Boc removal with TFA for N-functionalization, then ester hydrolysis with LiOH for C-terminal activation—enables precise control over peptide conjugation. This orthogonal strategy was validated in the synthesis of neurotensin analogs where 4-indolyl substitution conferred 10- to 50-fold receptor subtype selectivity over the 5-indolyl isomer [2].

Multigram Synthesis of 4-Substituted Indole Pharmacophores

For medicinal chemistry programs requiring 4-substituted indole scaffolds (e.g., kinase inhibitors, GPCR ligands), this compound serves as a scalable entry point. The reported 65% overall yield over 6 steps to 4-indolyl-tryptophan demonstrates >20 absolute percentage point yield superiority over alternative N-protecting group strategies (e.g., tosyl: 35-45%) [3]. The methyl ester at C4 can be directly elaborated via amidation, reduction, or hydrolysis without affecting the N-Boc group, enabling library synthesis. Commercial availability at 98% purity from multiple vendors ensures reproducible starting material quality for SAR campaigns.

C4-Functionalization in Natural Product Synthesis

In total synthesis routes requiring selective indole C4 functionalization (e.g., ergot alkaloids, indolocarbazoles), the target compound provides a pre-functionalized 4-carboxylate handle while the N-Boc group masks the indole NH. This prevents unwanted N-alkylation or N-acylation during C4 transformations. The orthogonal protection allows sequential liberation: TFA-mediated Boc removal to expose the NH for late-stage indole N-arylation, followed by ester hydrolysis for acid coupling, a sequence not achievable with monofunctionalized indole building blocks [4].

Scale-Up of Tryptophan Analogs for Neuroscience

For CROs and pharma process groups scaling tryptophan analog production, the 20-30% overall yield advantage of the N-Boc-4-carboxylate route over sulfonamide alternatives directly reduces cost of goods [3]. The compound's superior storage stability (>97% purity after 12 months at 2-8°C) vs. unprotected methyl indole-4-carboxylate (85-92% under identical conditions) minimizes pre-campaign re-analysis and re-purification, enabling just-in-time inventory management for neuroscience and metabolic disease programs targeting neurotensin, MCH, or related GPCR pathways.

Application
Selection Property
Validation Focus
4-Indolyl-tryptophan SPPS
Orthogonal N-Boc/methyl ester handles
Deprotection sequence fidelity; coupling efficiency and N-acylation control
Multigram 4-substituted indole pharmacophores
Scalable N-Boc protection strategy with reported yield context
Overall synthetic yield; enantiomeric excess and chiral purity
C4-functionalization in natural product synthesis
Sequential deprotection compatibility (Boc then ester)
Regioselective C4 elaboration without indole NH interference
Tryptophan analog scale-up for neuroscience research
Storage stability and purity retention profile
Long-term purity under recommended storage; re-analysis requirement before scale-up

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